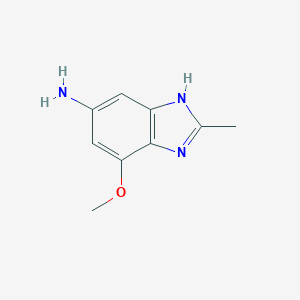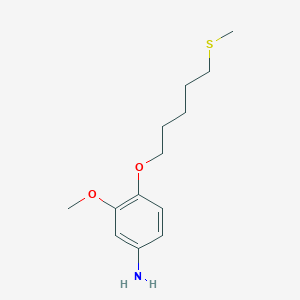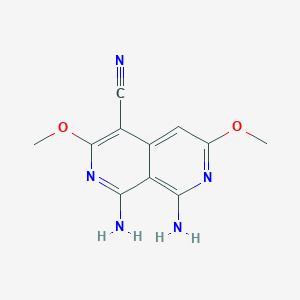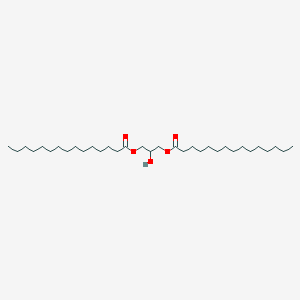
1,3-Dipentadecanoylglycerol
Descripción general
Descripción
1,3-Dipentadecanoylglycerol, also known as 1,3-Dipentadecanoin (C15:0), is a synthetic lipid molecule composed of a glycerol backbone and fatty acid chains . It has an empirical formula of C33H64O5 and a molecular weight of 540.86 .
Synthesis Analysis
The synthesis of 1,3-Dipentadecanoylglycerol involves a complete methodology that includes synthesis, purification, and analysis . The strengths and weaknesses of each particular process should be taken into account for a successful synthesis project .Molecular Structure Analysis
The molecular structure of 1,3-Dipentadecanoylglycerol is characterized by a glycerol backbone and fatty acid chains . This unique structure positions it as an appealing candidate for a range of scientific research endeavors .Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Dipentadecanoylglycerol are not detailed in the search results, the molecule’s unique structure and properties have propelled its utilization in diverse scientific research applications .Physical And Chemical Properties Analysis
1,3-Dipentadecanoylglycerol is characterized by its physical and chemical properties, which include its molecular weight, empirical formula, and unique structure . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .Aplicaciones Científicas De Investigación
Mixed Culture Fermentation : 1,3-Dipentadecanoylglycerol can be produced through mixed culture fermentation of glycerol. This process has been studied for its efficiency and microbial community dynamics across different pH values (Moscoviz, Trably, & Bernet, 2016).
Enzymatic Synthesis : The compound is synthesized enzymatically for high purity. For instance, its synthesis using lipase immobilized on nanosized magnetite particles has been demonstrated to enhance activity and yield (Zhao, Wang, Lin, Yang, & Wu, 2019).
Drug Delivery Systems : In the field of drug delivery, it has been used in the development of temperature-sensitive liposomes for targeted drug release. These liposomes can release drugs in response to specific temperature conditions, which is crucial for treating certain medical conditions (Lindner, Eichhorn, Eibl, Teichert, Schmitt‐Sody, Issels, & Dellian, 2004).
Synthesis of Structured Lipids : It is used in the synthesis of structured lipids, which are important for various industrial applications, including food, cosmetics, and pharmaceuticals. Studies have optimized the enzymatic synthesis process for producing structured lipids in a solvent-free system (Zhong, Gui, Xu, Huang, Hu, Gao, Zhang, Xu, Su, & Li, 2013).
Nutritional Applications : There is significant interest in the nutritional value of 1,3-Dipentadecanoylglycerol, particularly in its use as a cooking oil for reducing body fat accumulation. Research has focused on optimizing the yield and purity of this compound for such applications (Liao, Tsai, Chang, & Shieh, 2003).
Biological Activity : The compound has been studied for its biological activity, such as its role in inhibiting the enzyme acetylcholinesterase. Research has also focused on improving its solubility for clinical applications (Cavalcante, Feitosa, Santos, Sousa, S Junior, Souza, Pinto, Araújo, & Rashed, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-hydroxy-3-pentadecanoyloxypropyl) pentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-29-31(34)30-38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBMMLXOCVJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400207 | |
| Record name | 1,3-Dipentadecanoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(15:0/0:0/15:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0055981 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Dipentadecanoylglycerol | |
CAS RN |
102783-66-4 | |
| Record name | 1,3-Dipentadecanoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



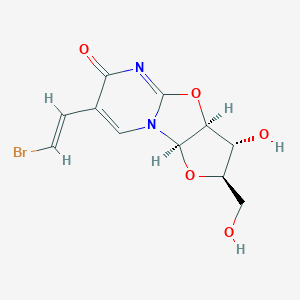
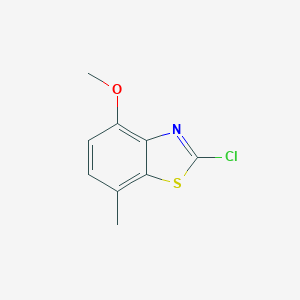
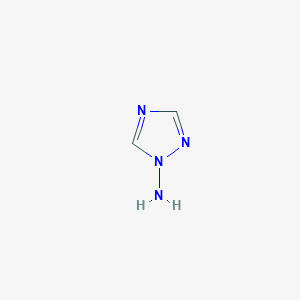
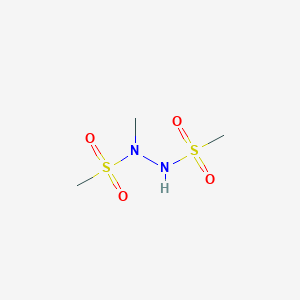
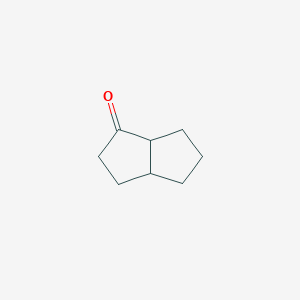
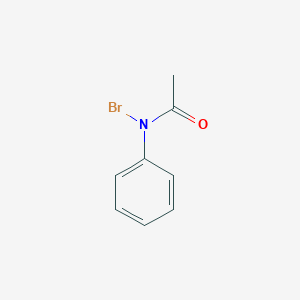
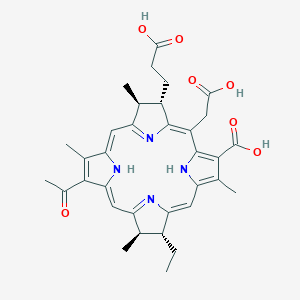
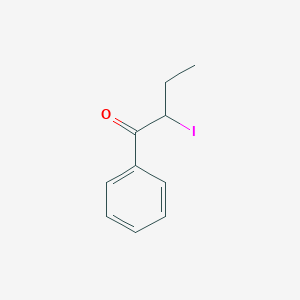
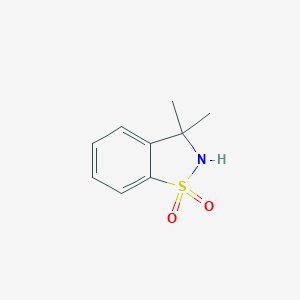

![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
